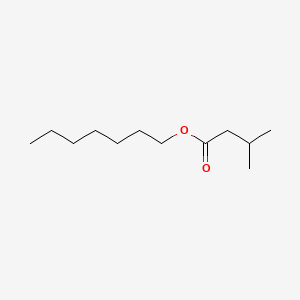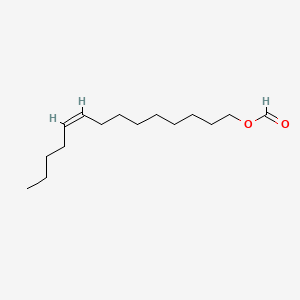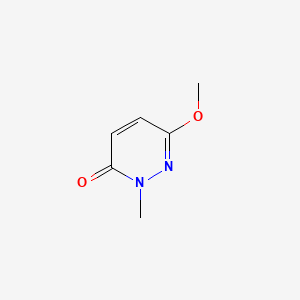
Alcohols, C6-12, ethoxylated propoxylated
Descripción general
Descripción
“Alcohols, C6-12, ethoxylated propoxylated” is a type of alkyl polyglucoside surfactant that is commonly used in the formulation of cleaning products and personal care items . It is a mixture of linear ethoxylated propoxylated alcohols with 6 to 12 carbon atoms . The substance is produced by reacting alcohols with ethylene oxide and propylene oxide, resulting in a mixture of ethoxylated and propoxylated alcohol derivatives .
Synthesis Analysis
The synthesis of “Alcohols, C6-12, ethoxylated propoxylated” involves the reaction of alcohols with ethylene oxide and propylene oxide . The alcohol initiator is catalyzed, then is propoxylated and ethoxylated. The resulting alkoxylate is neutralized with acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Alcohols, C6-12, ethoxylated propoxylated” include the propoxylation and ethoxylation of the alcohol initiator . The reaction process is controlled by factors such as reaction time, temperature, and the molar ratio of the reactants .Aplicaciones Científicas De Investigación
Aquatic Toxicity
- Ethoxylated alcohols, including C6-12 ethoxylated propoxylated alcohols, are used as nonionic surfactants and have been studied for their aquatic toxicity. They behave as general narcotics in acute aquatic toxicity, similar to nonsurfactant unreactive organic chemicals. The toxicity of these chemicals is predictable by quantitative structure–activity relationships based solely on the logarithm of the octanol/water partition coefficient (log P) (Roberts, Marshall, & Roberts, 2007).
Kinetics of Ethoxylation and Propoxylation
- The kinetics of ethoxylation and propoxylation reactions, crucial in obtaining surfactants with specific properties, have been studied. These reactions are typically performed in the presence of an alkaline catalyst at relatively low temperatures to avoid side reactions, particularly in propoxylation. This research is important for optimizing industrial operations for producing these alcohols (Serio et al., 1996), (Serio, Tesser, Dimiccoli, & Santacesaria, 2002).
Enhanced Propoxylation
- Enhanced propoxylation methods for alcohols and alcohol ethoxylates have been developed using a calcium/aluminum complex catalyst. This catalyst is more active than conventional potassium hydroxide catalysts, leading to faster propoxylation at lower temperatures. This reduces the formation of by-products like allyl alcohol and allyl alcohol propoxylate (Cox & Weerasooriya, 1999).
Biodegradation Studies
- The biodegradation of linear alcohol ethoxylate nonionic surfactants (like C6-12, ethoxylated propoxylated alcohols) has been studied. Gas chromatography was used to analyze the biodegradation process, revealing insights into the degradation pathways of these surfactants (Tobin et al., 1976).
Oxidation and Stability
- The oxidation and stability of ethoxylated alcohols have been investigated. Studies show that these alcohols, when exposed to air, undergo autoxidation forming complex mixtures. Understanding the oxidation products and their reactivity is essential for handling and storage conditions (Bodin et al., 2003), (Bergh et al., 1999).
Surfactant Properties and Separation Techniques
- Research on the separation of alcohol ethoxylates by high-performance liquid chromatography has been conducted. This is significant for analyzing the properties of these surfactants in various applications, including their effectiveness and environmental impact (Kudoh, 1984).
Environmental Impacts and Degradation
- The environmental impacts of these alcohols, including their biodegradation mechanisms under anaerobic conditions, have been studied. This research is vital for assessing the ecological footprint and designing environmentally friendly surfactants (Huber, Meyer, & Rys, 2000).
Safety And Hazards
The substance has been classified under the CLP (Classification Labelling and Packaging) Regulation . Specific safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
1-ethoxyhexane;1-propoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O.C8H18O/c1-3-5-6-7-9-10-8-4-2;1-3-5-6-7-8-9-4-2/h3-9H2,1-2H3;3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUGCFPIWBMXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC.CCCCCCOCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxyhexane;1-propoxyhexane | |
CAS RN |
68937-66-6 | |
| Record name | Alcohols, C6-12, ethoxylated propoxylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C6-12, ethoxylated propoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C6-12, ethoxylated propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole](/img/structure/B1615458.png)
![2,8-Diazaspiro[5.5]undecane-1,7-dione](/img/structure/B1615459.png)







![(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid](/img/structure/B1615468.png)



